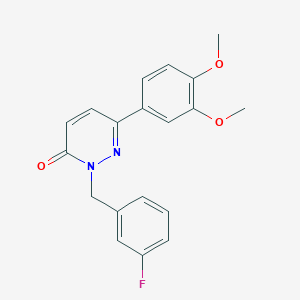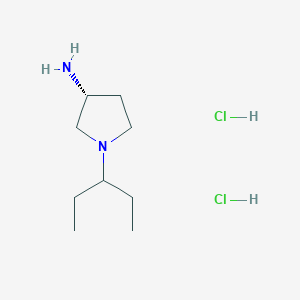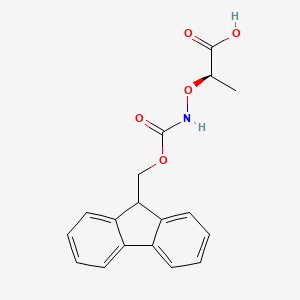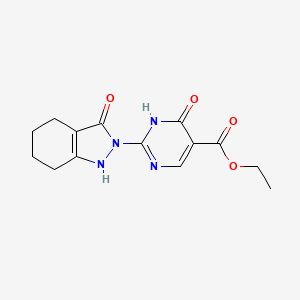![molecular formula C11H19NO3S B2377822 (1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid CAS No. 1371977-93-3](/img/structure/B2377822.png)
(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid, also known as CB1 receptor antagonist/inverse agonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a cyclopropane derivative that has shown promising results in the treatment of various diseases, including obesity, addiction, and neurodegenerative disorders.
Scientific Research Applications
Asymmetric Synthesis and Enzyme Inhibition
- Asymmetric Synthesis : The compound plays a role in the asymmetric synthesis of various molecules. For instance, a study detailed the asymmetric cyclopropanation process used to synthesize a derivative of this compound, important in creating potent HCV NS3 protease inhibitors (Lou, Cunière, Su, & Hobson, 2013).
- Enzyme Inhibition : Certain derivatives of this compound are used as enzyme inhibitors. For example, bromophenol derivatives containing a cyclopropane moiety have been studied for their inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
Biocatalysis and Chemical Synthesis
- Biocatalytic Synthesis : The compound is involved in biocatalytic processes for synthesizing chiral intermediates. A study utilized the Sphingomonas aquatilis strain for the asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a derivative of the compound, which is a key intermediate in hepatitis C virus inhibitors (Zhu, Shi, Zhang, & Zheng, 2018).
- Chemical Synthesis : Research has focused on synthesizing labeled derivatives of the compound for use in biosynthesis studies of ethylene in plants and NMR studies of amino acid derivatives (Ramalingam, Kalvin, & Woodard, 1984).
Molecular Structure Analysis
- Crystal and Molecular Structure : Investigations into the molecular structure of derivatives, like (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, have been conducted to understand their conformational properties, which is vital for their pharmacological applications (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).
properties
IUPAC Name |
(1R,2S)-2-(2-tert-butylsulfanylethylcarbamoyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-11(2,3)16-5-4-12-9(13)7-6-8(7)10(14)15/h7-8H,4-6H2,1-3H3,(H,12,13)(H,14,15)/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKBLRFRBGWKTG-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SCCNC(=O)[C@H]1C[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

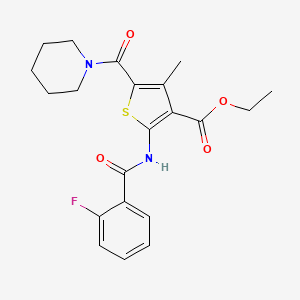

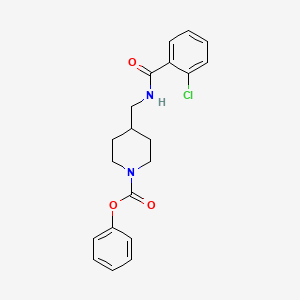
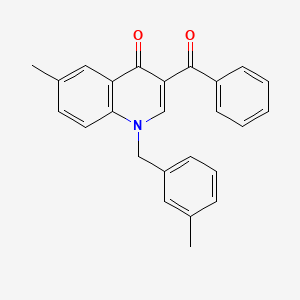
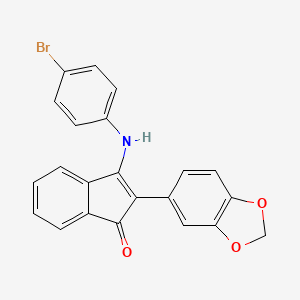


![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2377755.png)
![3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377756.png)
